4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethynyl group, two methyl groups, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate typically involves multiple steps. One common method includes the alkylation of 2,6-dimethylheptan-4-ol with an ethynyl halide to introduce the ethynyl group. This intermediate is then reacted with phenyl isocyanate to form the final phenylcarbamate product. The reaction conditions often require the use of a base such as potassium carbonate and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenylcarbamate moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the phenylcarbamate group.
Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Production of amines from the phenylcarbamate group.
Substitution: Formation of azides or thiol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the phenylcarbamate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-heptanol acetate: Shares a similar backbone but lacks the ethynyl and phenylcarbamate groups.
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate analogs: Compounds with slight modifications in the ethynyl or phenylcarbamate groups.
Uniqueness
This compound is unique due to the presence of both the ethynyl and phenylcarbamate groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
6289-27-6 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(4-ethynyl-2,6-dimethylheptan-4-yl) N-phenylcarbamate |
InChI |
InChI=1S/C18H25NO2/c1-6-18(12-14(2)3,13-15(4)5)21-17(20)19-16-10-8-7-9-11-16/h1,7-11,14-15H,12-13H2,2-5H3,(H,19,20) |
InChI Key |
DKCKRBOSHIWXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)(C#C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.